Synthetic Yield in the Vilsmeier-Haack Synthesis of 3-Chloroindole-2-carboxaldehydes
The Vilsmeier-Haack synthesis of 3-Chloro-1H-indole-2-carbaldehyde from N-(2-carboxy)phenylglycine and DMF proceeds with a reported yield of approximately 81% [1]. This is a key piece of synthetic data that allows for process cost estimation and yield comparison. While direct head-to-head yield data for the synthesis of 5-chloro-1H-indole-2-carbaldehyde under identical conditions is not available in the public domain, the reported yield for the 3-chloro isomer provides a benchmark for assessing the efficiency of this specific scaffold synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~81% yield |
| Comparator Or Baseline | Other indole-2-carbaldehydes (no direct comparable data found) |
| Quantified Difference | N/A (Baseline provided) |
| Conditions | Reaction of N-(2-carboxy)phenylglycine with N,N-dimethylformamide (DMF) |
Why This Matters
This yield data provides a quantitative benchmark for evaluating the cost-efficiency of synthesizing this specific 3-chloro scaffold, which is crucial for procurement decisions in both academic and industrial process development.
- [1] Chem960. 3-氯-1H-吲哚-2-甲醛的合成路线有哪些? Accessed April 16, 2026. View Source
